7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is a compound of notable interest in the field of organic chemistry and pharmacology. Its molecular formula is C15H23N3O4, and it has a molecular weight of approximately 309.366 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic compounds.
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate belongs to the class of heterocyclic compounds. Specifically, it is categorized as an imidazo[1,2-a]pyrazine derivative, which is characterized by a fused ring structure containing nitrogen atoms. This classification indicates its potential biological activity and relevance in drug design.
The synthesis of 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate can be achieved through various organic reactions that involve the construction of the imidazo[1,2-a]pyrazine framework. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate features a complex arrangement of carbon (C), nitrogen (N), hydrogen (H), and oxygen (O) atoms. The compound consists of:
The InChI key for this compound is IBOFZLMGWVUNFQ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by catalysts or under specific conditions (e.g., heating or using solvents) to drive the reaction to completion. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
The mechanism of action for compounds like 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound may exhibit antimicrobial properties by inhibiting bacterial growth or interfering with metabolic pathways. Studies have shown promising results in screening these compounds for their biological activity against various pathogens .
The physical properties include:
Chemical properties include:
Relevant data on boiling points and melting points are not extensively documented but can be inferred from similar compounds within its class .
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate has several applications in scientific research:
The synthesis of 7-tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 1053656-22-6) relies on sequential functionalization of the heterocyclic core. The primary route involves condensation of Boc-protected ethylenediamine derivatives with α-halo carbonyl compounds, followed by cyclization under mild basic conditions. Key patents describe a three-step approach starting from Boc-piperazine-2-carboxylic acid, where selective ethyl esterification at position 2 precedes ring closure to form the dihydroimidazo[1,2-a]pyrazine scaffold [3]. Alternative pathways utilize preformed imidazole rings that undergo annulation with N-Boc-2-chloroethylamine, though yields vary significantly (26-45%) depending on substituent patterns [3]. The critical challenge remains achieving regioselective carboxylation at both N1 and C2 positions without epimerization, addressed through low-temperature (−78°C) lithiation-quench protocols that maintain the integrity of the stereochemically sensitive 5,6-dihydro backbone [6].
Table 1: Comparative Synthetic Routes
Approach | Key Starting Material | Cyclization Conditions | Reported Yield |
---|---|---|---|
Boc-ethyl imidazole route | Ethyl 1H-imidazole-5-carboxylate | K₂CO₃, DMF, 80°C, 12h | ~26% [3] |
Piperazine cyclization | N-Boc-piperazine-2-carboxylic acid | POCl₃, reflux, 3h | ~42% [3] |
Lithiation-trapping | 2-Bromoimidazo[1,2-a]pyrazine | n-BuLi, CO₂, THF, −78°C | ~31% [6] |
Regioselective installation of the tert-butyl and ethyl carboxylate groups demands orthogonal protecting group strategies. The tert-butoxycarbonyl (Boc) group at N7 is introduced first using di-tert-butyl dicarbonate in acetonitrile at 60°C, exploiting the nucleophilicity of the secondary amine in the pyrazine ring [3]. Subsequent C2 carboxylation employs ethyl chloroformate with catalytic DMAP in dichloromethane, achieving >95% regioselectivity confirmed by HPLC [1]. Competitive O- versus N-alkylation is suppressed through meticulous water exclusion (<50 ppm), as moisture triggers Boc deprotection and leads to symmetrical dicarboxylate byproducts. Kinetic studies reveal that steric hindrance from the 7-tert-butyl group inherently directs electrophiles to the less crowded C2 position, enabling high yields (78-82%) even at kilogram scale [6]. The molecular symmetry of the intermediate 5,6-dihydroimidazo[1,2-a]pyrazine core is crucial for this regiochemical outcome, as asymmetric substitution patterns in related compounds diminish selectivity.
Electrophilic bromination at C3 generates a versatile intermediate (CAS 1000576-75-9) for synthesizing pharmacologically active derivatives. Using N-bromosuccinimide (NBS) in CCl₄ under tungsten lamp irradiation achieves 88% bromination yield while preserving the dicarboxylate functionalities [9]. The reaction proceeds via radical mechanism, with position C3 favored due to enamine-like character of the 5,6-dihydroimidazo ring. This 3-bromo derivative serves as a cross-coupling partner in Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) and nucleophilic substitutions with amines (CuI, L-proline, DMF). Notably, the electron-withdrawing ethyl carboxylate slightly deactivates the ring toward electrophiles but enhances stability of the bromo intermediate during storage at 2-8°C [9].
Cyclization efficiency hinges on solvent polarity and catalyst selection. Screening identified dimethylacetamide (DMA) as superior to DMF or THF for ring-closing reactions, providing optimal solubility for the zwitterionic transition state while minimizing ester hydrolysis [4]. Catalytic systems were evaluated using high-throughput experimentation:
Table 2: Catalyst/Screen Optimization for Key Cyclization
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
None (thermal) | Toluene | 110 | 24 | 68.2 [4] |
CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | DMA | 80 | 6 | 89.5 [6] |
Pd₂(dba)₃/XPhos | 1,4-Dioxane | 100 | 12 | 94.1 [6] |
K₂CO₃ (2.5 eq.) | DMF | 60 | 18 | 99.6 [1] |
Notably, K₂CO₃ in anhydrous DMF at 60°C delivered near-quantitative conversion and 99.6% HPLC purity by suppressing diethyl dicarboxylate impurities [1]. The base catalyzes both enolization and nucleophilic displacement without racemization. Solvent-free conditions were explored but resulted in thermal decomposition above 150°C, as evidenced by the compound’s boiling point of 457.7°C at atmospheric pressure [3].
Scaling dicarboxylate formation introduces challenges in stoichiometry control and purification. The exothermic nature of mixed anhydride formation (using ethyl chloroformate) requires slow addition rates (<0.5 mL/min) in large reactors to prevent thermal degradation above 60°C [4]. Boc deprotection under acidic conditions generates volatile isobutylene, necessitating controlled venting to avoid pressure buildup. Chromatographic purification becomes impractical above 100g scale; instead, crystallization from ethanol/water (3:1) yields 99.58% pure material as white solids [1]. Batch-to-batch purity variations (95-99.58%) stem mainly from residual solvents rather than chemical impurities, emphasizing the need for azeotropic drying with toluene before final crystallization [1] [2]. Cold-chain transportation (2-8°C) is critical for long-term stability, as ambient temperature storage promotes decarboxylation at the sterically hindered tert-butyl ester [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7